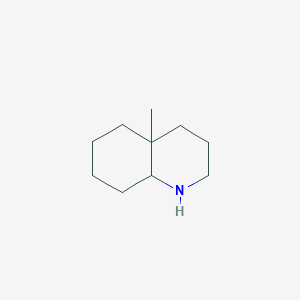

4a-Methyl-decahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-10-6-3-2-5-9(10)11-8-4-7-10/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQXXEKLNYIWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4a Methyl Decahydroquinoline Scaffolds

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of 4a-methyl-decahydroquinoline scaffolds, as the biological activity of the resulting compounds is often highly dependent on their three-dimensional structure. Methodologies have been developed to selectively generate the multiple stereocenters inherent in this ring system, with a particular focus on the challenging C4a quaternary center.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This strategy has been effectively employed in the synthesis of decahydroquinoline (B1201275) systems.

A prominent example involves the use of (R)-phenylglycinol as a chiral auxiliary. nih.gov This approach begins with the condensation of (R)-phenylglycinol with a suitable keto-acid to form a chiral oxazolopiperidine intermediate. This intermediate then reacts with a Michael acceptor, such as methyl vinyl ketone (MVK), in a highly stereoselective addition. The stereochemical outcome is rationalized by the formation of a bicyclic enamine where the existing stereocenter on the auxiliary directs the attack on the enone. nih.gov The final and crucial step is the reductive cleavage of the C-O bond of the oxazolidine (B1195125) ring, which removes the phenylethanol moiety of the chiral inductor and simultaneously generates the stereocenter at the C8a position, leading to the desired C4a-substituted decahydroquinoline. nih.gov

Another notable chiral auxiliary is (+)-trans-2-(α-cumyl)cyclohexanol (TCC), which has been utilized in the asymmetric synthesis of related perhydroquinoline alkaloids. acs.org In this method, a 1-acylpyridinium salt is prepared in situ from a substituted pyridine (B92270) and the chloroformate of TCC. The subsequent addition of a Grignard reagent proceeds with high diastereoselectivity. The auxiliary can then be removed in a one-pot procedure, yielding an enantiopure dihydropyridone, a versatile building block for various alkaloids. acs.org

| Chiral Auxiliary | Key Reaction Type | Application/Product | Diastereomeric Ratio/ee | Source(s) |

| (R)-Phenylglycinol | Michael Addition / Reductive Cleavage | C4a-substituted cis- or trans-Decahydroquinolines | Good to excellent stereoselectivity | nih.gov |

| (+)-trans-2-(α-cumyl)cyclohexanol (TCC) | Grignard Addition to Pyridinium Salt | Enantiopure Dihydropyridones / (+)-Luciduline | 85-90% | acs.org |

| Evans Oxazolidinones | Aldol (B89426) Reactions, Alkylations | General Asymmetric Synthesis | High diastereoselectivity | wikipedia.org |

| Camphorsultam | Michael Addition, Claisen Rearrangement | General Asymmetric Synthesis | High diastereoselectivity | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach than stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of decahydroquinoline scaffolds.

Organocatalysis, particularly using chiral secondary amines, has proven effective. These catalysts, such as those derived from quinine (B1679958) or proline, activate α,β-unsaturated aldehydes or ketones by forming a transient iminium ion. This activation lowers the LUMO of the substrate, facilitating an intramolecular aza-Michael reaction to construct the piperidine (B6355638) ring of the decahydroquinoline system with high enantioselectivity. rsc.org Another powerful organocatalytic method is the use of a BINOL-based chiral Brønsted acid to catalyze a vinylogous Mukaiyama-Mannich reaction (VMMR), which can establish the first two stereogenic centers at the ring fusion with excellent diastereo- and enantiocontrol. researchgate.netnih.gov

Transition-metal catalysis also provides robust pathways. For instance, phosphine-catalyzed [3+3] domino cyclization reactions between specific substrates have been developed to diastereoselectively construct hydroquinoline-containing compounds. acs.org Furthermore, platinum-catalyzed cascade cyclizations of polyenes can generate complex polycyclic frameworks, including those related to the decahydroquinoline core, in a highly diastereoselective manner. unc.edu

| Catalytic System | Reaction Type | Product Scaffold | Yield / Enantioselectivity (ee) | Source(s) |

| Quinine-derived Squaramide | Aza-Henry/Hemiaminalization/Oxidation | Dihydroisoquinolinones | 39-78% yield, 40-95% ee | researchgate.net |

| BINOL-based Brønsted Acid | Vinylogous Mukaiyama-Mannich Reaction | cis-Decahydroquinoline (B84933) | Excellent diastereo- and enantiocontrol | nih.gov |

| Tributylphosphine (Bu₃P) | [3 + 3] Cyclization | Hydroquinoline Derivatives | 54% yield | acs.org |

| Platinum (Pt) Complex | Cascade Cycloisomerization | Polycyclic Hydrocarbons | 23% yield (tricyclization) | unc.edu |

The formation of the bicyclic decahydroquinoline ring system via cyclization is a critical step where stereochemistry can be controlled. Several diastereoselective pathways have been established.

An intramolecular Diels-Alder reaction represents a powerful strategy for constructing the core. researchgate.netrsc.org In one approach, an organocatalytic vinylogous Mukaiyama-Mannich reaction first sets a key stereocenter, and a subsequent intramolecular [4+2] cycloaddition proceeds with high diastereoselectivity to furnish the bicyclic scaffold with multiple, well-defined stereogenic centers. researchgate.net

Intramolecular aza-Michael reactions are also frequently employed. Base-promoted cyclization of acyclic precursors containing a nitrogen nucleophile and a Michael acceptor can lead to the diastereoselective formation of the piperidine ring. The stereochemical outcome is often controlled by the existing stereocenters in the acyclic chain. rsc.orgresearchgate.net

A highly diastereoselective route to a cis-fused decahydroquinoline core has been developed using a Knoevenagel condensation between a known disubstituted cyclohexene (B86901) aldehyde and a malonate derivative. nih.gov This is followed by catalytic removal of a protecting group and subsequent intramolecular cyclization to form a lactam-ester. The stereochemistry of the substituents is effectively controlled by the cis-substitution of the starting cyclohexene ring. nih.gov Similarly, DBU-mediated intramolecular cyclization of an aldehyde has been used to selectively form a cis-fused enone intermediate, a key precursor to various poison frog alkaloids. mdpi.com

| Cyclization Strategy | Key Reagents/Conditions | Stereochemical Outcome | Application | Source(s) |

| Intramolecular Diels-Alder | BINOL-based Brønsted acid catalyst, heat | Highly diastereoselective, forms one main stereoisomer | Synthesis of Rostratin building blocks | researchgate.net |

| Intramolecular Aza-Michael Addition | Base-promoted (e.g., DBU) | Completely diastereoselective | Synthesis of C2-substituted perhydro-quinolines | researchgate.net |

| Knoevenagel Condensation / Lactam Formation | Tertiary amine catalyst, Pd(OAc)₂, triethylsilane | Highly diastereoselective, cis-fused | Synthesis of cis-3,7,8-trisubstituted decahydroquinolines | nih.gov |

| DBU-Mediated Aldol-type Cyclization | DBU, benzene, reflux | Selective formation of cis-fused enone | Total synthesis of cis-195A and cis-211A | mdpi.com |

Total Synthesis Approaches to Complex Analogs

The methodologies for stereoselective synthesis of the this compound scaffold have been instrumental in the total synthesis of complex natural products, particularly the Dendrobatid poison frog alkaloids. These syntheses often showcase elegant strategies that build molecular complexity efficiently.

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single synthetic operation without isolating intermediates. 20.210.105 This approach significantly enhances synthetic efficiency, saving time, reagents, and resources.

The synthesis of functionalized decahydroquinolines has benefited greatly from such strategies. For example, a chiral amine can trigger a triple cascade reaction involving a [2+2+2] annulation followed by an aza-Henry hemiaminalization to construct highly substituted decahydroquinolines in a one-pot, enantioselective process. researchgate.net Another powerful sequence is a tandem Robinson annulation followed by an intramolecular aza-Michael reaction (IMAMR), which has been used to provide access to the core structures of phlegmarine-type alkaloids. rsc.org These processes allow for the rapid assembly of the bicyclic core with control over the newly formed stereocenters. ub.eduub.edu

| Cascade/Tandem Process | Key Steps | Resulting Scaffold | Significance | Source(s) |

| Triple Cascade Reaction | [2+2+2] Annulation, Aza-Henry Hemiaminalization | Functionalized Decahydroquinolines | One-pot, enantio- and diastereoselective | researchgate.net |

| Robinson-IMAMR | Robinson Annulation, Intramolecular Aza-Michael Reaction | 7-Methyl-5-oxodecahydroquinolines | Access to phlegmarine (B1213893) alkaloid cores | rsc.org |

| Oxidative Dimerization Cascade | Oxidation, Inter- and Intramolecular Michael Additions | Heptacyclic Dimer | Single-vessel synthesis of complex polycycle | 20.210.105 |

Divergent synthesis is a powerful strategy wherein a single, common intermediate is converted into a variety of structurally distinct target molecules through different reaction pathways. This approach is particularly efficient for producing a library of related natural product analogs for structure-activity relationship studies.

This strategy has been elegantly applied to the synthesis of decahydroquinoline-type poison frog alkaloids. In one notable example, a common key intermediate was synthesized and then used to produce both ent-cis-195A and cis-211A in a divergent fashion. mdpi.com Starting from this intermediate, different sets of reactions were applied to install the distinct side chains and finalize the synthesis of each alkaloid. mdpi.com

Another comprehensive study demonstrated the divergent total synthesis of cis-, 4a-epi-cis-, 2-epi-cis-, and trans-decahydroquinoline (B8913) alkaloids from a single known chiral acetate. researchgate.netresearchgate.net The stereochemical outcome was controlled through a stereoselective Michael-type conjugate addition and an intramolecular aldol-type cyclization with epimerization, showcasing how subtle changes in reaction conditions or sequence can lead to different diastereomeric products from a common precursor. researchgate.netresearchgate.net

| Common Intermediate | Divergent Pathways | Final Products | Source(s) |

| (2R,4aR,5R,8aR)-5-Methyl-2-propyl-7-trifluoromethanesulfonyloxy-3,4,4a,5,8,8a-hexahydro-2H-quinoline-1-carboxylic Acid Methyl Ester | 1. Hydrogenation, deprotection. 2. Reduction, oxidation, Wittig, reduction, inversion, deprotection. | ent-cis-195A cis-211A | mdpi.com |

| Known Chiral Acetate | Stereoselective Michael addition, intramolecular aldol cyclization with epimerization. | cis-, 4a-epi-cis-, 2-epi-cis-, and trans-Decahydroquinoline Alkaloids | researchgate.netresearchgate.net |

| 1,5-Polycarbonyl Derivatives | Biomimetic construction using (R)-phenylglycinol | Enantiopure cis-2,5-disubstituted Decahydroquinolines (including Pumiliotoxin C) | acs.org |

Precursor Derivatization and Functionalization Strategies

The synthesis of this compound relies heavily on the strategic functionalization of precursor molecules. These strategies can be broadly categorized into methods that install functionality on a pre-formed decahydroquinoline ring system and those that introduce the key methyl group at a late stage of the synthesis.

Regioselective functionalization is crucial for building complexity onto the decahydroquinoline core. The ability to introduce substituents at specific positions allows for the synthesis of diverse analogues and targeted natural products. Research has established several methods to achieve this, often leveraging the inherent reactivity of the bicyclic system or employing directing groups and specialized reagents.

A common approach involves the use of (R)-phenylglycinol-derived tricyclic lactams as chiral platforms. ub.edunih.gov These intermediates allow for the stereoselective introduction of substituents. For instance, reacting a perhydrooxazoloquinoline intermediate with Michael acceptors can lead to C4a-substituted cis- or trans-decahydroquinolines (DHQs), depending on the hydride source used during the subsequent reductive cleavage of the chiral auxiliary. nih.gov This method provides a reliable route to compounds with an all-carbon quaternary stereocenter at the C4a position. nih.gov

Another powerful strategy is the divergent synthesis from a single chiral precursor. Using stereoselective Michael-type conjugate additions and intramolecular aldol-type cyclizations, various isomers of decahydroquinoline alkaloids can be synthesized. researchgate.netresearchgate.net The stereochemical outcome is controlled by factors like A(1,3) strain and stereoelectronic effects in the starting materials and transition states. researchgate.net Similarly, diastereoselective approaches using Knoevenagel condensation followed by intramolecular lactam formation have been developed to create highly substituted cis-decahydroquinolines. nih.gov

Functionalization can also be achieved on the carbocyclic ring of the decahydroquinoline system. Syntheses starting from substituted cyclohexanone (B45756) derivatives can produce dimethyl-substituted cis-decahydroquinolines. ub.edu The key step is often a dynamic kinetic asymmetric transformation during the cyclocondensation with a chiral amine like (R)-phenylglycinol. ub.edu Furthermore, stereoselective syntheses of trans-decahydroquinoline-5-carboxylic acid epimers have been accomplished from vinylogous bicyclic imides, demonstrating precise functionalization at the C5 position through key steps like reduction or hydroboration-oxidation. nih.gov

The table below summarizes various regioselective functionalization strategies for decahydroquinoline precursors.

Table 1: Regioselective Functionalization Reactions for Decahydroquinoline Scaffolds

| Reaction Type | Target Position(s) | Key Reagents/Method | Precursor Type | Ref |

|---|---|---|---|---|

| Michael Addition | C4a | Michael Acceptors (e.g., MVK), Hydride Reductants | Perhydrooxazoloquinoline | nih.gov |

| Aldol-Type Cyclization | C4a, C2 | Base-promoted intramolecular cyclization | Acrylate-substituted piperidines | researchgate.net |

| Knoevenagel Condensation | C3, C7, C8 | Malonates, Tertiary Amine Catalyst | Disubstituted cyclohexene | nih.gov |

| Grignard Reaction | C8a | Grignard Reagents (e.g., AllylMgBr) | Perhydrooxazoloquinoline | nih.gov |

| Reduction / Hydroboration | C5 | Dithiane reduction; Hydroboration-H₂O₂ | Bicyclic imide / Methylene-quinoline | nih.gov |

| Cyclocondensation | C5, C6, C7, C8 | (R)-phenylglycinol, Ketoacids | Substituted cyclohexanones | ub.edu |

Introducing a methyl group in the final steps of a synthesis, known as late-stage functionalization, is a highly efficient strategy for creating analogues for structure-activity relationship (SAR) studies. The "magic methyl" effect, where the addition of a single methyl group can dramatically enhance a molecule's potency or pharmacokinetic properties, has driven the development of these methods. nih.govchemrxiv.org For the this compound scaffold, this involves the direct methylation of a C(sp³)–H bond at the angular position.

Other advanced methodologies for C(sp³)–H methylation, while not all demonstrated on decahydroquinoline itself, represent the forefront of this technology and are applicable to such scaffolds. These include the merger of decatungstate photocatalysis with nickel-mediated SH2 bond formation for the direct methylation of saturated heterocycles. nih.gov Electrochemical methods, based on the classic Shono oxidation, also provide a modular route to methylate protected amines by generating an N-acyliminium ion intermediate that can be captured by an organozinc methylating reagent. chemrxiv.org These techniques are valued for their broad functional group tolerance, making them suitable for complex, drug-like molecules. nih.govchemrxiv.org

The table below outlines key late-stage methylation strategies applicable to heterocyclic scaffolds like decahydroquinoline.

Table 2: Late-Stage C(sp³)–H Methylation Strategies

| Method | Key Reagents/Catalyst | Intermediate | Key Features | Ref |

|---|---|---|---|---|

| Oxidative Methylation | Mn(CF₃PDP), H₂O₂, BF₃, Me-Al reagent | Iminium Ion | Direct C–H activation; High site- and diastereoselectivity. Demonstrated on decahydroquinoline. | nih.gov |

| Photoredox/Nickel Catalysis | Decatungstate photocatalyst, Ni-catalyst, Methylating agent | Radical | Merges HAT with SH2 bond formation; Mild conditions. | nih.gov |

| Electrochemical Oxidation | Electrochemical cell, Supporting electrolyte, Organozinc reagent | N-acyliminium Ion | Tolerates basic nitrogen groups; Modular approach. | chemrxiv.org |

Conformational Analysis and Stereochemical Elucidation of 4a Methyl Decahydroquinoline

Configurational Assignment Methodologies

The determination of the precise three-dimensional arrangement of atoms, or configuration, in 4a-methyl-decahydroquinoline and its derivatives relies on a combination of powerful analytical techniques. These methods provide unambiguous evidence for the relative and absolute stereochemistry of the molecule.

Spectroscopic Techniques for Stereochemistry (e.g., NOESY, coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the stereochemical analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information about the connectivity and spatial proximity of atoms.

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In the context of the decahydroquinoline (B1201275) ring system, the coupling constants of protons on adjacent carbons can help differentiate between axial and equatorial orientations. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. This has been instrumental in establishing the preferred chair-like conformations of the heterocyclic and carbocyclic rings.

Studies have utilized variable temperature ¹³C and ¹H NMR spectroscopy to establish the preferred conformations of various C-methyldecahydroquinolines, including those substituted at the 4a-position. rsc.orgrsc.org These studies have shown that the conformational preference of a methyl group at various positions can be determined, with the equatorial orientation generally being favored. rsc.orgrsc.org

X-ray Crystallography for Absolute Configuration Determination (where applicable for derivatives)

While NMR provides detailed information about the molecule's conformation in solution, X-ray crystallography offers a definitive and highly precise picture of the molecule's structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule.

For chiral molecules like derivatives of this compound, X-ray crystallography on a suitable crystalline derivative can be used to determine the absolute configuration. nih.gov This is often achieved by co-crystallizing the compound with a chiral entity of a known absolute configuration or by using anomalous dispersion effects. The resulting structural model provides unambiguous proof of the stereochemistry at all chiral centers, including the C4a and C8a positions in the decahydroquinoline system. nih.gov For instance, the absolute configuration of the C4a and C8a stereocenters of a sulfone derivative of cis-decahydroquinoline (B84933) was unequivocally determined by X-ray crystallography. nih.gov

Conformational Equilibria Studies

The decahydroquinoline ring system is not rigid but exists as a dynamic equilibrium of different conformations. The presence of the 4a-methyl group significantly influences this equilibrium.

Ring Puckering and Inversion Dynamics

The two six-membered rings of the decahydroquinoline system, analogous to cyclohexane, can adopt various non-planar conformations, with the chair conformation being the most stable. In cis-fused decahydroquinolines, the two chair-like rings can undergo a conformational inversion, often referred to as a "ring flip." This process involves the interconversion of one chair conformation into another, leading to the exchange of axial and equatorial positions of the substituents.

The presence of the 4a-methyl group at the ring junction introduces specific steric interactions that influence the rate and equilibrium position of this ring inversion. The dynamics of this process can be studied using variable temperature NMR spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and the relative populations of the different conformers at equilibrium. Previous work has shown that in cis-decahydroquinoline itself, the equilibrium favors the conformation where the nitrogen lone pair is "in" and the C4-C4a-C8a-N linkage is trans-like. rsc.org

Substituent Effects on Conformational Preferences

The conformational preference of the 4a-methyl group, and indeed other substituents on the decahydroquinoline ring, is a critical area of study. The preference for a substituent to occupy an equatorial rather than an axial position is quantified by its A-value (conformational free energy).

In the case of this compound, the conformational equilibrium is a balance of several factors:

Steric Hindrance: An axial 4a-methyl group experiences 1,3-diaxial interactions with other axial hydrogens on the same ring, which is energetically unfavorable.

Gauche Interactions: The presence of the methyl group can introduce additional gauche-butane type interactions within the bicyclic system.

Electronic Effects: The nitrogen atom and its lone pair can also influence the conformational preferences through electronic interactions with neighboring bonds.

Research has shown that the conformational preference for an equatorial methyl group at the C-4 position of cis-decahydroquinoline is similar to that in cyclohexane. rsc.orgrsc.org However, the preference for a methyl group at the C-2 or C-8a positions is considerably greater. rsc.orgrsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the energies of different conformers and predict the most stable arrangements, taking into account the steric requirements of substituents. nih.gov

Stereochemical Stability and Epimerization Research

Epimerization is the process by which one stereoisomer is converted into its diastereomer, typically through the inversion of a single stereocenter. For this compound, the stereochemical stability of the C4a and other stereocenters is a key consideration, particularly under conditions that might facilitate bond breaking and reformation.

Research into the stereocontrolled synthesis of decahydroquinolines with a quaternary stereocenter at the C4a position is an active area. nih.gov These synthetic efforts often involve reactions that proceed with high stereoselectivity to generate a specific isomer. nih.gov However, understanding the potential for epimerization under various reaction conditions is crucial for maintaining the stereochemical integrity of the desired product.

Chemical Reactivity and Transformation Mechanisms of 4a Methyl Decahydroquinoline

Reactivity at the Nitrogen Center

The lone pair of electrons on the nitrogen atom is the primary center of nucleophilicity and basicity in the 4a-methyl-decahydroquinoline molecule, making it susceptible to a range of reactions.

As a typical tertiary amine, the nitrogen atom of this compound is expected to readily undergo N-alkylation with alkyl halides or other alkylating agents. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. The stereochemistry of the decahydroquinoline (B1201275) ring system can influence the accessibility of the nitrogen lone pair and thus the rate of alkylation.

N-acylation of tertiary amines is not a direct process as they lack the necessary proton for removal after nucleophilic attack on an acylating agent. However, reactions with acylating agents can lead to other transformations. For instance, reaction with acyl chlorides in the presence of a nucleophile can result in ring-opening reactions.

| Reaction Type | Reagent Class | Product Type | General Conditions |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium (B1175870) Salt | Aprotic solvent (e.g., Acetone, THF) |

| N-Acylation | Acyl Halides (e.g., CH₃COCl) | Not a direct acylation; may lead to other products | Varies depending on desired transformation |

The process of N-alkylation, when carried out to its full extent, results in the formation of a quaternary ammonium salt, a reaction known as quaternization. For this compound, reaction with an alkyl halide such as methyl iodide would yield the corresponding N,N-dialkyl-4a-methyl-decahydroquinolinium salt. Patents related to decahydroquinoline derivatives mention the possibility of quaternization with alkyl halides like methyl, ethyl, or propyl halides to form quaternary ammonium compounds.

The nitrogen center can also be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or through catalytic processes. The synthesis of amine oxides from tertiary amines is a well-established process, often utilized in various applications. For instance, 4-(N-Hydroxy-N-methylamino)quinoline 1-oxide has been synthesized, demonstrating the feasibility of N-oxidation in the quinoline (B57606) system. The resulting this compound-N-oxide would feature a polar N-O bond, significantly altering the electronic properties and reactivity of the molecule.

Reactivity of the Methyl Group and Adjacent Carbons

The hydrocarbon framework of this compound, particularly the angular methyl group and the adjacent C-H bonds, presents opportunities for functionalization through modern synthetic methods.

The activation of typically inert C(sp³)–H bonds is a frontier in organic synthesis. For saturated aza-heterocycles like decahydroquinoline, C-H functionalization can be achieved through various catalytic methods, including those employing transition metals like rhodium or cobalt. These reactions can be directed by the nitrogen atom to achieve site-selectivity. Research has demonstrated the functionalization of saturated aza-heterocycles at positions α and β to the nitrogen atom.

A significant area of research involves the stereoselective generation of a quaternary carbon center at the C4a position of the decahydroquinoline ring system. While these studies often focus on the synthesis of the ring system itself, the principles can be extended to the post-synthesis functionalization of the C4a position or adjacent carbons. For instance, the reaction of a perhydrooxazoloquinoline precursor with Michael acceptors can introduce substituents at the C4a position. The development of metal-free Csp³-H borylation of saturated cyclic amines also opens avenues for the functionalization of the decahydroquinoline scaffold.

| Functionalization Strategy | Catalyst/Reagent Type | Target Position | Potential Products |

| Photoredox Catalysis | Organic Dyes, Copper Catalysts | β-position to Nitrogen | β-functionalized decahydroquinolines |

| Transition Metal Catalysis | Rhodium, Cobalt Complexes | Various C-H bonds | Alkylated, arylated, or otherwise functionalized decahydroquinolines |

| Michael Addition to Precursors | Michael Acceptors (e.g., MVK) | C4a position | C4a-substituted decahydroquinolines |

Ring expansion and contraction reactions offer pathways to novel molecular scaffolds from readily available ring systems. While specific studies on this compound are not prominent, research on related systems provides insight into potential transformations. For example, the ring expansion of functionalized octahydroindoles has been shown to produce enantiopure cis-decahydroquinolines. This suggests that, in principle, the six-membered nitrogen-containing ring of this compound could be expanded to a seven-membered ring under appropriate conditions, such as those used in Beckmann or Schmidt rearrangements on a corresponding ketone derivative. The expansion of activated quinolines to benzoazepines has also been reported.

Conversely, ring contraction of saturated heterocycles is also a known transformation. Photomediated ring contraction of piperidine (B6355638) derivatives to form pyrrolidines has been demonstrated. A similar strategy could potentially be applied to the this compound system to generate a spirocyclic pyrrolidine-cyclohexane structure. Borane-catalyzed contraction of saturated N-hydroxy azacycles has also been reported as a method for skeletal reorganization.

Photochemical and Electrochemical Reactivity Research

The interaction of this compound with light or electrical current can induce unique chemical transformations.

Organic photoredox catalysis has emerged as a powerful tool for the functionalization of saturated aza-heterocycles. These methods often involve the generation of a radical cation intermediate from the tertiary amine upon single-electron transfer to an excited photocatalyst. This radical cation can then undergo further reactions, such as C-H abstraction, to enable functionalization at positions that are otherwise unreactive. For instance, a two-step process involving photoredox-catalyzed dehydrogenation to an ene-carbamate, followed by hydrofunctionalization, allows for the β-functionalization of saturated aza-heterocycles.

Photochemical conditions can also drive ring contraction reactions, as seen in the visible-light-mediated contraction of arylsulfonyl-derivatized piperidines. Such a reaction, if applied to a suitably derivatized this compound, could provide a route to novel ring systems.

Electrochemical methods, while less explored for this specific molecule, offer another avenue for initiating redox reactions. The nitrogen atom can be electrochemically oxidized to a radical cation, similar to the photochemical approach, which could then lead to a variety of subsequent functionalization reactions.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Investigations

High-Resolution NMR Spectroscopy for Complex Mixtures and Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4a-methyl-decahydroquinoline, particularly when dealing with complex mixtures of its stereoisomers (cis and trans) and their respective conformers. Both ¹H and ¹³C NMR spectra offer distinct advantages for the rapid discernment of isomeric ratios within crude reaction mixtures or purified samples. sciepub.com The power of NMR lies in its ability to provide quantitative data, where the integration of specific, well-resolved signals can be used to determine the relative percentage of each isomer present. sciepub.com

In instances of low stereoselectivity, where isomeric mixtures are common, NMR band deconvolution methodologies become highly advantageous. sciepub.com The analysis is often straightforward when diagnostic peaks for each isomer are clearly separated. However, significant signal overlap can occur, which is a common challenge in the analysis of complex mixtures. sciepub.comresearchgate.net To overcome this, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed. mdpi.com

¹H NMR: Provides information on proton environments and their connectivity through spin-spin coupling. The chemical shifts and coupling constants are highly sensitive to the relative stereochemistry of the ring fusion (cis or trans) and the orientation of the methyl group.

¹³C NMR: Offers a wider spectral dispersion, often resolving ambiguities present in the ¹H spectrum. The chemical shift of the quaternary carbon (C-4a) and the methyl carbon are particularly diagnostic for distinguishing between isomers. spectrabase.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the spin systems of the molecule. mdpi.comusda.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton. mdpi.com

For example, studies on related decahydroquinoline (B1201275) systems have demonstrated that the conformation of the molecule, such as "N-endo" or "N-exo" types, can be assigned based on detailed analysis of coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. usda.gov

The following table presents ¹³C NMR chemical shift data for the trans and cis isomers of this compound, illustrating the distinct spectral fingerprint of each.

| Carbon Atom | trans-4a-Methyl-decahydroquinoline (δ, ppm) spectrabase.com | cis-4a-Methyl-decahydroquinoline (Conformer A) (δ, ppm) spectrabase.com |

|---|---|---|

| C-2 | 48.1 | 42.7 |

| C-3 | 25.6 | 21.5 |

| C-4 | 26.5 | 26.4 |

| C-4a | 56.3 | 52.7 |

| C-5 | 35.5 | 25.1 |

| C-6 | 20.8 | 20.8 |

| C-7 | 26.5 | 26.1 |

| C-8 | 41.8 | 35.5 |

| C-8a | 61.8 | 57.3 |

| 4a-CH₃ | 25.0 | 29.2 |

Table 1. Comparison of ¹³C NMR chemical shifts for trans- and cis-4a-Methyl-decahydroquinoline in CDCl₃. Data sourced from Wiley SpectraBase, referencing F.W. Vierhapper, E.L. Eliel, J. Org. Chem. 42, 51 (1977). spectrabase.com

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Probing

Mass spectrometry (MS), particularly when coupled with tandem techniques (MS/MS), is a powerful tool for confirming the molecular weight of this compound and for probing its structure through controlled fragmentation. Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) provide detailed information about the molecule's stability and its characteristic fragmentation pathways. nih.govnih.gov

The fragmentation patterns of cyclic amines are often systematic and can be used for rapid screening and identification. nih.gov For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed under soft ionization conditions like ESI. Subsequent fragmentation in an ion trap or collision cell would reveal pathways characteristic of its structure.

Key fragmentation patterns for related heterocyclic alkaloids often involve cleavages of the piperidine (B6355638) ring system. nih.gov For this compound, likely fragmentation routes include:

α-Cleavage: The cleavage of the C1-C2 bond in the cyclohexanone (B45756) moiety is a characteristic fragmentation pathway for related ketamine analogues in EI-MS mode. nih.gov For the decahydroquinoline structure, α-cleavage adjacent to the nitrogen atom is a highly probable event, leading to the formation of a stable iminium ion.

Ring Opening: Sequential bond cleavages can lead to the opening of one of the saturated rings.

Loss of Small Molecules: The elimination of stable neutral molecules, such as ethene or propene, from the ring structure following initial fragmentation is a common pathway.

High-resolution mass spectrometry (HRMS) is critical in this analysis, as it allows for the determination of the exact mass of each fragment ion, which in turn enables the calculation of its elemental composition, providing strong evidence for the proposed fragmentation mechanism. nih.govnih.gov

| m/z | Proposed Fragment Structure/Origin | Fragmentation Pathway Description |

|---|---|---|

| 154.1590 | [C₁₀H₂₀N]⁺ | Protonated molecular ion [M+H]⁺ |

| 138.1277 | [C₉H₁₆N]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion, a less common ESI pathway but possible. |

| 110.1277 | [C₇H₁₂N]⁺ | Result of a retro-Diels-Alder (RDA) type fragmentation of the carbocyclic ring, leading to the loss of C₃H₆ (propene). |

| 96.0937 | [C₆H₁₀N]⁺ | α-Cleavage at C8-C8a followed by ring opening and loss of a C₄H₈ neutral fragment. This fragment represents a stable piperidine-derived iminium ion. |

Table 2. Hypothetical ESI-MS/MS fragmentation data for this compound based on common fragmentation patterns of related heterocyclic compounds. nih.govnih.gov Exact masses are calculated for the proposed elemental compositions.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for obtaining a "fingerprint" of a molecule's structure. frontiersin.org These techniques are particularly sensitive to the conformational state of flexible molecules like this compound. researchgate.net The presence of different conformers, such as distinct chair-chair arrangements of the fused rings or the axial/equatorial orientation of the methyl group, gives rise to unique vibrational spectra.

Infrared (IR) Spectroscopy: Detects vibrational modes that involve a change in the molecule's dipole moment. The N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), and various bending and rocking modes in the fingerprint region (below 1500 cm⁻¹) are characteristic.

Raman Spectroscopy: Detects vibrational modes that involve a change in the molecule's polarizability. It is often complementary to IR, as vibrations that are weak in IR (e.g., symmetric stretches in non-polar parts of the molecule) can be strong in Raman.

| Frequency Range (cm⁻¹) | Vibrational Mode | Structural Information Provided |

|---|---|---|

| 3300 - 3450 | N-H Stretch | Indicates the presence of the secondary amine; position can be affected by hydrogen bonding. |

| 2850 - 2960 | C-H Stretch (CH₂, CH₃) | Confirms the saturated aliphatic nature of the rings and methyl group. |

| 1440 - 1470 | CH₂ Scissoring | Characteristic band for cyclohexane-type rings; can be sensitive to conformational changes. frontiersin.org |

| 1300 - 1350 | CH₂ Wagging/Twisting | These modes are sensitive to local geometry and can differ between axial and equatorial conformers. nih.gov |

| 800 - 1200 | C-C Stretch, Ring "Breathing" | Complex modes in the fingerprint region that are highly characteristic of the overall ring conformation (cis vs. trans fusion). |

Table 3. General characteristic vibrational frequencies for a decahydroquinoline scaffold and their relevance for conformational analysis. frontiersin.orgnih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the determination of the absolute configuration of chiral molecules. Since this compound possesses multiple stereocenters (C4a, C8a, and potentially others depending on substitution), it can exist as different enantiomers and diastereomers. Chiroptical methods provide a powerful way to distinguish between these non-superimposable mirror images.

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): Measures the variation of optical rotation as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A plot of this difference (Δε or θ) versus wavelength is known as a CD spectrum, which shows positive or negative peaks (Cotton effects) for chromophores near chiral centers.

The chiroptical spectroscopic features are exquisitely sensitive not only to the absolute configuration but also to the molecule's conformation. mdpi.com Even subtle changes in the three-dimensional arrangement of atoms can lead to significant changes in the observed CD spectrum.

Modern approaches combine experimental CD measurements with theoretical calculations. Time-dependent density functional theory (TDDFT) is commonly used to predict the CD spectra for each possible enantiomer of a given molecule. mdpi.com By comparing the experimentally measured spectrum with the calculated spectra, one can make an unambiguous assignment of the absolute stereochemistry. This combined experimental-theoretical approach is a cornerstone of modern stereochemical analysis.

| Spectroscopic Technique | Principle | Application to this compound |

|---|---|---|

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. | Determination of absolute configuration (e.g., (4aR, 8aS) vs. (4aS, 8aR)) by comparing experimental spectra to TDDFT-calculated spectra for each enantiomer. mdpi.com |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. | Provides complementary information to CD. The sign of the Cotton effect in an ORD curve is related to the stereochemistry of the nearest chiral center. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized infrared radiation. | Provides stereochemical information from vibrational transitions, offering a detailed probe of conformational chirality and absolute configuration for the entire molecule. mdpi.com |

Table 4. Overview of chiroptical techniques for the stereochemical characterization of this compound.

Theoretical and Computational Chemistry Approaches to 4a Methyl Decahydroquinoline

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations, rooted in solving the Schrödinger equation, are employed to elucidate the electronic structure and reactivity of molecules. wikipedia.orgresearchgate.net These calculations can predict various molecular properties without the need for empirical data. researchgate.net For complex systems, methods like Density Functional Theory (DFT) are often utilized to provide a balance between accuracy and computational cost. researchgate.netresearchgate.net

The electronic structure of a molecule dictates its fundamental chemical and physical properties. QM calculations can determine the distribution of electrons within 4a-methyl-decahydroquinoline, identifying regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of a Representative Decahydroquinoline (B1201275) Derivative

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 7.7 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 1.8 D |

Note: The values presented are illustrative for a generic decahydroquinoline derivative and would require specific QM calculations for this compound.

Furthermore, techniques like Natural Population Analysis (NPA) can be used to determine the partial atomic charges on each atom in the molecule. researchgate.net This analysis helps in identifying nucleophilic and electrophilic centers, which are the likely sites for chemical reactions. For instance, in related heterocyclic compounds, nitrogen atoms are often identified as nucleophilic sites. researchgate.net

QM calculations are instrumental in modeling chemical reaction pathways and identifying the associated transition states. researchgate.netyoutube.comresearchgate.net This allows for the prediction of reaction mechanisms and the calculation of activation energies, which determine the reaction rates. nih.gov

For a molecule like this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, researchers can locate the minimum energy path from reactants to products. youtube.com The highest point along this path corresponds to the transition state, a transient molecular structure that is critical for the reaction to proceed. youtube.com

The geometry and energy of the transition state can be precisely calculated using various QM methods. chemrxiv.org This information is invaluable for understanding the factors that control the reaction's feasibility and for designing catalysts that can lower the activation energy. For example, in the study of enzyme-catalyzed reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the reaction occurring within the complex protein environment. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. wikipedia.org This computational technique allows for the exploration of the conformational landscape of molecules and their interactions with their environment over time. nih.gov

This compound is a flexible molecule that can exist in various spatial arrangements or conformations. MD simulations can be used to sample the vast number of possible conformations and determine their relative energies and populations. nih.gov This collection of conformations is known as the conformational ensemble.

Understanding the conformational preferences of this compound is crucial as different conformations can exhibit different biological activities. The stability of the simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the course of the simulation. nih.gov

Table 2: Key Parameters in MD Simulations for Conformational Analysis

| Parameter | Description | Typical Application |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | To assess the stability and convergence of the simulation. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | To monitor changes in the overall shape and size of the molecule. nih.gov |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | To identify and characterize different conformational states. |

When this compound interacts with a biological target, such as a protein receptor, MD simulations can be used to model the dynamics of this interaction. nih.gov These simulations can reveal how the ligand binds to the receptor, the key amino acid residues involved in the interaction, and the stability of the resulting complex. nih.govmdpi.com

By simulating the ligand-receptor complex in a realistic environment (e.g., surrounded by water molecules and ions), researchers can observe the subtle conformational changes that occur upon binding. nih.gov This provides a detailed picture of the binding process and can help to explain the molecular basis of the ligand's activity. nih.gov Analysis of the simulation trajectory can identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for binding affinity and specificity. nih.gov

Docking and Molecular Modeling Studies for Target Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to generate hypotheses about the potential biological targets of a molecule. nih.gov

For this compound, docking studies can be performed against a panel of known protein structures to identify potential binding partners. The docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity. nih.gov Poses with the most favorable scores represent plausible binding modes.

These docking predictions, while valuable, are often refined and validated using more rigorous methods like MD simulations. nih.gov The combination of docking and MD simulations provides a powerful approach for generating and testing hypotheses about the mechanism of action of a compound. For instance, studies on other quinoline (B57606) derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like HIV reverse transcriptase. nih.gov

Biomolecular Interactions and Mechanistic Elucidation of 4a Methyl Decahydroquinoline Analogs

Enzyme Inhibition Mechanism Studies (at the molecular level)

The study of how 4a-Methyl-decahydroquinoline analogs interact with and inhibit enzymes is crucial for understanding their potential therapeutic applications. This section explores the kinetics and specific molecular interactions that govern their inhibitory activity.

Kinetic Characterization of Enzyme Binding

To date, detailed kinetic studies characterizing the binding of this compound analogs to specific enzymes are not extensively available in publicly accessible scientific literature. Such studies would typically involve determining key kinetic parameters to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Future research in this area would likely involve steady-state kinetic analyses to determine Michaelis-Menten constants (K) and maximum velocity (V) in the presence and absence of the inhibitors. These experiments would provide quantitative measures of the inhibitors' potency, such as the inhibition constant (Kᵢ), and offer insights into how these analogs affect the enzyme's affinity for its substrate and its catalytic efficiency.

Table 1: Hypothetical Kinetic Parameters for a this compound Analog as an Enzyme Inhibitor

| Enzyme Target | Inhibitor Concentration (µM) | Kₘ (µM) | Vₘₐₓ (µmol/min) | Kᵢ (µM) | Inhibition Type |

| Hypothetical Kinase A | 0 | 10 | 100 | - | - |

| 1 | 20 | 100 | 1 | Competitive | |

| 5 | 50 | 100 | 1 | Competitive | |

| Hypothetical Protease B | 0 | 15 | 200 | - | - |

| 2 | 15 | 100 | 2 | Non-competitive | |

| 10 | 15 | 40 | 2 | Non-competitive |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not currently available.

Active Site Interaction Profiling

The precise interactions between this compound analogs and the active site of a target enzyme are fundamental to their inhibitory mechanism. While specific structural biology data, such as co-crystal structures, are not available, computational modeling and structure-activity relationship (SAR) studies could provide valuable predictions.

Such profiling would aim to identify the key amino acid residues within the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor molecule. Understanding these interactions at an atomic level is critical for the rational design of more potent and selective inhibitors.

Receptor Binding Profile Analysis (in vitro/biochemical level)

The interaction of this compound analogs with various receptors is another key area of investigation. This section would typically detail their binding affinities and the thermodynamic forces driving these interactions.

Ligand-Receptor Binding Thermodynamics

Currently, there is a lack of published data on the thermodynamic parameters of binding between this compound analogs and their specific receptor targets. Thermodynamic studies, often conducted using techniques like isothermal titration calorimetry (ITC), would be essential to determine the enthalpy (ΔH) and entropy (ΔS) changes upon binding. This information reveals whether the binding is primarily driven by favorable enthalpic interactions (e.g., hydrogen bonds) or by an increase in entropy (e.g., release of water molecules from the binding site).

Table 2: Illustrative Thermodynamic Data for Ligand-Receptor Binding

| Receptor Target | Ligand | Kₐ (M⁻¹) | Kₔ (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Receptor X | Analog 1 | 1.0 x 10⁷ | 0.1 | -9.5 | -6.2 | -3.3 |

| Receptor Y | Analog 2 | 5.0 x 10⁶ | 0.2 | -9.1 | -2.5 | -6.6 |

This table contains illustrative data to demonstrate the type of information that would be generated from such studies.

Allosteric Modulation Investigations

Investigations into the potential allosteric modulation by this compound analogs are not currently described in the available literature. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or diminish the effect of the endogenous ligand. Future studies could explore whether these analogs can act as positive or negative allosteric modulators of key receptors, which could offer a more nuanced approach to therapeutic intervention.

Cellular Pathway Modulation at the Molecular Level

The ultimate biological effect of any compound is determined by its ability to modulate cellular pathways. Research into how this compound analogs impact these pathways at a molecular level is still in its nascent stages.

Elucidating these mechanisms would involve identifying the downstream signaling cascades affected by the interaction of these analogs with their molecular targets. For instance, if an analog inhibits a specific kinase, researchers would investigate the phosphorylation status of that kinase's substrates and the subsequent effects on gene expression, cell proliferation, or other cellular processes. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis would be instrumental in these investigations.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing

One study identified the synthesis and pharmacological evaluation of a more complex heterocyclic system, 4a-methyl-4,4a,5,6-tetrahydrothieno[2,3-h]cinnolin-3(2H)-ones, which contains a related 4a-methyl-tetrahydro structural motif. nih.gov This research focused on their antihypertensive and platelet antiaggregatory activities, but does not provide a systematic SAR analysis of the simpler this compound core. nih.gov

Without dedicated studies on a series of this compound analogs, it is not possible to construct data tables or provide detailed research findings on how substitutions at various positions on the decahydroquinoline (B1201275) ring influence biomolecular interactions and mechanism of action. The elucidation of a clear SAR is fundamental to understanding the mechanistic basis of a compound's activity and for the rational design of more potent and selective derivatives.

Further research is required to synthesize a library of this compound analogs and evaluate their biological activities against various targets. Such studies would be invaluable in establishing a foundational understanding of the SAR for this particular chemical scaffold.

Advanced Applications in Chemical Synthesis and Catalysis

Use as Chiral Building Blocks in Organic Synthesis

The inherent chirality and conformational rigidity of the 4a-methyl-decahydroquinoline framework make it an exemplary chiral building block for the stereocontrolled synthesis of a variety of complex natural products and their analogues. The strategic placement of the methyl group at the bridgehead position (4a) significantly influences the stereochemical outcome of reactions, enabling chemists to construct multiple stereocenters with a high degree of precision.

A notable application of this chiral scaffold is in the total synthesis of poison frog alkaloids. For instance, the total synthesis of alkaloids such as ent-cis-195A and cis-211A has been successfully achieved utilizing a this compound core. chemimpex.comnih.govjcu.edu In these syntheses, the decahydroquinoline (B1201275) nucleus, with its specific stereochemistry at the 4a-position, serves as a foundational element upon which the remainder of the complex molecular structure is elaborated. The synthesis of these alkaloids often proceeds through a common intermediate that already contains the pre-formed this compound ring system, highlighting its role as a key strategic component. chemimpex.comnih.govjcu.edu

Research has demonstrated that the stereoselective synthesis of highly substituted cis-decahydroquinolines can be achieved through various methodologies, including Knoevenagel condensation followed by intramolecular lactam formation. Current time information in Karachi, PK. The stereochemistry of the substituents is often dictated by the existing stereocenters within the starting cyclohexene (B86901) ring, which is used to construct the decahydroquinoline system. Furthermore, enantioselective methods have been developed to access decahydroquinolines bearing a C4a all-carbon quaternary stereocenter. nih.gov These methods often employ a chiral auxiliary-based approach, where the stereochemical information is transferred to the decahydroquinoline core, which is then carried through subsequent synthetic steps. nih.gov

The utility of this compound as a chiral building block is underscored by its role in diastereoselective and enantioselective transformations that lead to the formation of multiple stereocenters with high fidelity. The following table summarizes key synthetic strategies and outcomes where this compound derivatives have been employed as chiral building blocks.

| Target Molecule/System | Synthetic Strategy | Key Features of this compound Role |

| cis-Decahydroquinoline (B84933) Core | Knoevenagel condensation, intramolecular lactam formation | Controls the stereochemistry of multiple substituents. Current time information in Karachi, PK. |

| ent-cis-195A and cis-211A | Divergent total synthesis from a common intermediate | The absolute stereochemistry of the alkaloid is determined by the chiral this compound nucleus. chemimpex.comnih.govjcu.edu |

| C4a-Substituted cis- and trans-Decahydroquinolines | Michael addition to a chiral perhydrooxazoloquinoline | The 4a-methyl group directs the stereochemical outcome of the addition and subsequent transformations. nih.gov |

Ligand Design for Asymmetric Catalysis

The chiral architecture of this compound makes it an attractive scaffold for the design of novel ligands for asymmetric catalysis. The nitrogen atom within the ring system can act as a coordination site for a metal center, while the inherent chirality of the backbone can create a chiral environment around the metal, enabling enantioselective transformations.

Coordination Chemistry of Metal Complexes

While specific studies detailing the coordination chemistry of metal complexes derived exclusively from this compound are limited, the broader class of quinoline (B57606) and its hydrogenated derivatives has been extensively studied as ligands. The nitrogen lone pair of the decahydroquinoline ring system is available for coordination to a variety of transition metals. The stereochemistry of the decahydroquinoline ligand, including the cis or trans fusion of the rings and the presence of substituents like the 4a-methyl group, would be expected to dictate the geometry and electronic properties of the resulting metal complex. The steric bulk of the 4a-methyl group can influence the coordination number and the arrangement of other ligands around the metal center, which is a critical factor in asymmetric catalysis.

Enantioselective Catalytic Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis. Although direct applications of this compound as a ligand in well-established enantioselective catalytic reactions are not yet widely reported in the literature, its structural motifs are present in ligands that have shown promise. For instance, chiral ligands based on related heterocyclic frameworks have been successfully employed in asymmetric hydrogenations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. The rigid decahydroquinoline backbone, when appropriately functionalized, has the potential to create a well-defined chiral pocket around a catalytic metal center, thereby inducing high levels of enantioselectivity in the catalyzed reaction. The synthesis of enantiomerically enriched decahydroquinolines provides the necessary starting materials for the development of such novel chiral ligands.

Supramolecular Assembly and Material Science Precursors

The unique structural and electronic properties of the quinoline ring system have led to its exploration in the realms of supramolecular chemistry and materials science. While research on the fully saturated this compound in these areas is still nascent, the foundational quinoline structure offers insights into its potential.

Quinoline derivatives have been utilized as building blocks for the construction of supramolecular assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. acs.org These interactions can lead to the formation of well-ordered, higher-order structures like helices and coordination networks. Although the saturated nature of the decahydroquinoline ring system precludes π-π stacking, the nitrogen atom and the potential for introducing other functional groups provide handles for hydrogen bonding and other intermolecular interactions, which could drive self-assembly processes.

Future Research Directions and Challenges in 4a Methyl Decahydroquinoline Chemistry

Emerging Synthetic Methodologies

The stereocontrolled construction of the 4a-methyl-decahydroquinoline core, with its multiple stereocenters, remains a significant synthetic challenge. Recent advancements have moved toward more efficient and selective methodologies to access these complex architectures.

One emerging approach involves a diastereoselective route to create highly substituted cis-decahydroquinoline (B84933) systems. This method utilizes a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov The synthesis begins with a Diels-Alder reaction to form a disubstituted cyclohexene (B86901), which establishes the initial cis-stereochemistry. This is followed by the Knoevenagel condensation to introduce the remaining carbon atoms of the quinoline (B57606) ring. nih.gov A key challenge in this sequence is controlling the epimerization that can occur during the condensation, which can be mitigated by adjusting reaction conditions, such as temperature and the use of molecular sieves. nih.gov

Another powerful strategy provides enantioselective access to decahydroquinolines featuring the critical C4a all-carbon quaternary stereocenter. This methodology employs a chiral auxiliary, (R)-phenylglycinol, to form a tricyclic oxazolopiperidine intermediate. nih.gov The crucial C4a-substituted ring system is then constructed through a highly stereoselective Michael addition reaction. The stereochemical outcome of this addition is directed by the existing chiral appendage. nih.gov Subsequent reductive cleavage of the chiral auxiliary yields the desired cis- or trans-decahydroquinoline (B8913) ring system, with the stereochemistry of the final product being dependent on the choice of reducing agent. nih.gov For instance, the use of DIBAL has been shown to produce cis isomers with excellent stereoselectivity. nih.gov

| Methodology | Key Reactions | Stereochemical Control | Advantages |

| Diastereoselective Synthesis | Diels-Alder, Knoevenagel Condensation, Intramolecular Lactam Formation | Controlled by the cis-substitution of the starting cyclohexene ring. nih.gov | Provides access to highly substituted cis-decahydroquinolines. nih.gov |

| Enantioselective Synthesis | Michael Addition, Reductive Cleavage | Directed by a chiral auxiliary ((R)-phenylglycinol) and choice of reducing agent. nih.gov | Allows for the stereocontrolled generation of the C4a all-carbon quaternary stereocenter. nih.gov |

Advanced Computational Prediction and Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems like this compound. Theoretical studies are increasingly used to clarify reaction mechanisms and rationalize the stereoselectivity observed in synthetic routes.

For instance, in the enantioselective synthesis involving a Michael addition, computational studies have been instrumental in elucidating the mechanistic details. nih.gov These studies analyzed the transition state of the reaction between a bicyclic enamine intermediate and methyl vinyl ketone. By calculating the energies of the transition states, researchers could provide a sound basis for the high stereoselectivity observed in the formation of the C4a-C bond. nih.gov The calculations revealed key intermolecular distances, such as the shortening of the distance between the C4a atom and the vinyl group of the Michael acceptor from 3.7 Å to 2.0 Å in the transition state, providing a quantitative understanding of the bond-forming process. nih.gov

Furthermore, in silico docking studies represent a powerful predictive tool for designing new derivatives. By modeling how different substituted decahydroquinolines bind to the active sites of target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This approach has been successfully applied to related quinolinone scaffolds to predict binding modes at various biological targets. mdpi.com

Elucidation of Novel Biomolecular Targets

While the decahydroquinoline (B1201275) framework is present in alkaloids with known biological activity, a key future direction is the systematic exploration for novel biomolecular targets for its synthetic derivatives. Many decahydroquinoline alkaloids isolated from natural sources, such as the skin of poison frogs, are known to modulate the function of the nervous system. nih.gov

A primary target class for these compounds is the nicotinic acetylcholine (B1216132) (nAChR) receptors. nih.gov Research has shown that synthetic decahydroquinoline alkaloids can act as inhibitors of nAChR activity. nih.gov For example, studies on the poison frog alkaloid cis-211A, which possesses a decahydroquinoline core, demonstrated inhibitory effects on the α7-nAChR subtype, while showing no effect on the α4β2-receptor at the same concentration. nih.gov This subtype selectivity highlights the potential for designing highly specific modulators based on the this compound scaffold.

Beyond nAChRs, the broader quinoline chemical space suggests other potential target families. High-throughput screening campaigns have identified 8-hydroxyquinoline (B1678124) derivatives as inhibitors of JMJD2 (KDM4) family histone demethylases by binding to the active site Fe(II). nih.gov Other studies have explored 4-hydroxy-2-quinolinone derivatives as inhibitors of soybean lipoxygenase (LOX), indicating potential anti-inflammatory applications. mdpi.com These findings suggest that libraries of novel this compound analogs could be screened against these and other enzyme classes to uncover new biological functions.

| Potential Target Class | Example Scaffold | Observed Activity | Reference |

| Nicotinic Acetylcholine Receptors (nAChRs) | Decahydroquinoline Alkaloids | Subtype-selective inhibition (e.g., α7-nAChR). nih.gov | nih.gov |

| Histone Demethylases | 8-Hydroxyquinolines | Inhibition of JMJD2 family enzymes. nih.gov | nih.gov |

| Lipoxygenases (LOX) | 4-Hydroxy-2-quinolinones | Inhibition of soybean LOX. mdpi.com | mdpi.com |

Integration with Flow Chemistry and Automation for Discovery

The discovery of novel, biologically active this compound derivatives can be dramatically accelerated by integrating modern automation technologies. High-throughput screening (HTS) allows for the rapid evaluation of large collections of compounds against specific biological targets. nih.govku.edu

The process begins with the creation of large, diverse compound libraries, which can contain tens or hundreds of thousands of distinct small molecules. ku.edu These libraries are then screened using automated robotic systems. For example, a quantitative HTS of a library with approximately 236,000 molecules was successfully used to identify novel inhibitors of 2-oxoglutarate-dependent histone demethylases. nih.gov Such large-scale screens can rapidly identify "hit" compounds that possess a desired biological activity.

Advanced screening platforms utilize technologies like fiber-optic array scanning to screen bead-based libraries at immense speeds, capable of evaluating millions of compounds per minute. nih.gov This mega-scale screening dramatically increases the probability of finding rare molecules with high affinity for a target of interest. By including diverse this compound derivatives within these large libraries, researchers can rapidly explore their potential against a wide array of biological targets, from enzymes to receptors. ku.edunih.gov While flow chemistry is not yet widely reported specifically for the synthesis of this compound libraries, its potential for the rapid, controlled, and automated production of compound arrays makes it a natural partner for HTS-driven discovery pipelines in the future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4a-Methyl-decahydroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted cyclohexenylamines with ketones under acidic catalysis. Optimization requires monitoring temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 5–10 mol% H₂SO₄). Kinetic studies via HPLC can identify rate-limiting steps . For reproducibility, document all parameters in a stepwise protocol, including purification methods (e.g., recrystallization vs. column chromatography) .

Q. How should researchers characterize the stereochemistry of this compound?

- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment. If crystals are unavailable, employ NOESY NMR to probe spatial proximity of protons. For decahydroquinolines, coupling constants (-values) in NMR can differentiate axial vs. equatorial substituents. Report spectra with solvent peaks annotated and integration ratios verified .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Co-elution with byproducts (e.g., diastereomers) is common. Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) for separation. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS). Document retention times and column specifications .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking studies to compare binding affinities across protein targets (e.g., enzymes vs. receptors). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions prone to experimental variability (e.g., protonation states). Cross-validate with in vitro assays under standardized pH and temperature conditions .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² and residual plots. For outliers, apply Grubbs’ test and justify exclusions in supplementary materials .

Q. How should researchers address discrepancies in the thermal stability of this compound across studies?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways. Compare activation energies () via Kissinger method. Reconcile conflicting data by standardizing heating rates (e.g., 10°C/min) and sample mass (1–5 mg) .

Methodological Best Practices

Q. What ethical and reporting standards apply to studies involving this compound?

- Methodological Answer : Declare all conflicts of interest and funding sources. For in vitro assays, adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity). In publications, include raw data in appendices and processed data in main figures, ensuring transparency .

Q. How can researchers enhance the reproducibility of catalytic hydrogenation steps in this compound synthesis?

- Methodological Answer : Standardize catalyst activation (e.g., Pd/C reduction under H₂ flow) and monitor pressure (1–3 atm) via digital manometers. Report turnover numbers (TON) and frequencies (TOF) with error margins. Share catalyst lot numbers and supplier details (excluding restricted vendors per guidelines) .

Data Presentation Guidelines

- Tables : Include spectroscopic data (e.g., NMR shifts) with full experimental conditions. Use scientific notation for concentrations (e.g., mM) .

- Figures : Prioritize clarity over aesthetics. For reaction schemes, highlight stereocenters with bold/italic labels (e.g., 4a -Me). Avoid overcrowding with structures; limit to 2–3 key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products